molecular formula C12H20FNO3 B1379390 8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL CAS No. 1404196-40-2

8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL

Cat. No. B1379390
CAS RN: 1404196-40-2
M. Wt: 245.29 g/mol
InChI Key: PNYPYVVSZDGBSI-UHFFFAOYSA-N
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Description

“8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL” is a chemical compound with the molecular formula C12H20FNO3 . It is a derivative of 8-azabicyclo[3.2.1]octan-3-ol .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 38 bonds, including 18 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.28 . It contains a total of 37 atoms; 20 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Fluorine atom .

Scientific Research Applications

Radiosynthesis Applications

"8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL" has been utilized in the radiosynthesis of selective dopamine transporter ligands, such as PR04.MZ and LBT999, derived from cocaine. These compounds are labeled with fluorine-18 for PET imaging, offering insights into dopaminergic neurotransmission (Riss & Roesch, 2009).

Chemical Synthesis and Structural Analysis

In chemical synthesis, this compound plays a role in the oligomerization of bicyclic oxalactam and has been structurally analyzed for its conformational properties. This includes studies on its crystal structure and spectroscopic analysis, providing insights into its molecular behavior (Hashimoto & Sumitomo, 1984), (Arias et al., 1987).

Catalysis and Organic Synthesis

This compound has been explored in the context of catalyzing alcohol oxidation. Studies have shown its potential in the efficient oxidation of secondary alcohols using molecular oxygen and copper cocatalysts (Toda et al., 2023). Additionally, its role in ring-opening polymerization of bicyclic acetals, oxalactone, and oxalactam has been investigated, contributing significantly to the development of novel polymers and materials (Sumitomo & Okada, 1978).

Structural Studies

Crystal structural studies of derivatives of this compound, such as bicyclic oxalactam, have been conducted to understand their molecular arrangement and bonding patterns. These studies are crucial in the development of new materials and pharmaceuticals (Gu et al., 1986).

properties

IUPAC Name

tert-butyl 2-fluoro-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-10,15H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYPYVVSZDGBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C(C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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